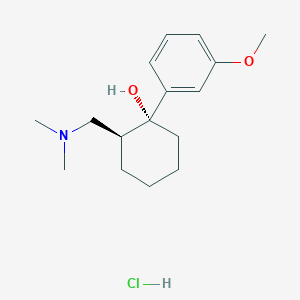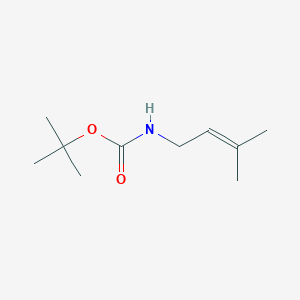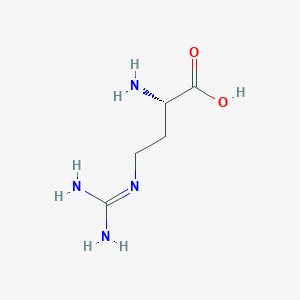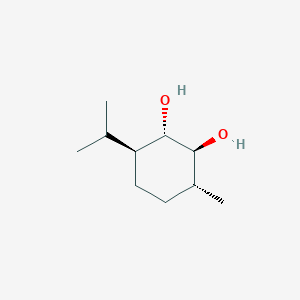
3-甲基环戊酮
描述
3-Methylcyclopentanone is a monocyclic ketone . Its molecular formula is C6H10O . It has been studied under isolated and solvated conditions to explore the role of ring size/morphology .
Molecular Structure Analysis
The molecular structure of 3-Methylcyclopentanone includes a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 ketone (aliphatic) . The molecule can be represented by the SMILES string CC1CCC(=O)C1 .
Physical And Chemical Properties Analysis
3-Methylcyclopentanone has a density of 0.9±0.1 g/cm³. Its boiling point is 141.6±8.0 °C at 760 mmHg. The vapour pressure is 5.8±0.3 mmHg at 25°C. The enthalpy of vaporization is 37.9±3.0 kJ/mol. The flash point is 36.7±0.0 °C . The index of refraction is 1.443 .
科学研究应用
Solvent Effects on IR Modes
3-Methylcyclopentanone is used in the study of solvent effects on infrared (IR) modes . Density Functional Theory (DFT) calculations of infrared spectra for the optimized geometries of the R - (+)-3-methylcyclopentanone ( R 3MCP) equatorial-methyl and axial-methyl conformers were performed in eleven common solvents with a wide polarity range .
Conformational Analysis
Due to its fairly simple molecular structure and low conformational complexity, R - (+)-3-methylcyclopentanone is one of the most widely used five-member ring molecule for investigating the solvent’s contribution to overall molecular spectra .
Study of Solvent Polarity
DFT calculations of the dipole moments of R 3MCP equatorial and axial conformer components in 3D were also carried out and found to have a linear correlation with the solvent polarity .
Study of Spectroscopic Quantities
R 3MCP is used for investigating solvent effects on various spectroscopic quantities .
Study of Electronic Circular Dichroism (ECD) Spectra
The vibrationally resolved electronic circular dichroism (ECD) spectra of ®- (+)-3-methylcyclopentanone in gas phase was evaluated by density functional theory .
Synthesis of Pentacycloalkoxy-Substituted Phosphazenes
3-Methylcyclopentanone has been used in the synthesis of pentacycloalkoxy-substituted phosphazenes .
Synthesis of 3-Methyl Cyclopentylbromide
3-Methylcyclopentanone is also used in the synthesis of 3-methyl cyclopentylbromide .
安全和危害
3-Methylcyclopentanone is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. The container should be kept tightly closed. Measures should be taken to prevent the build-up of electrostatic charge .
Relevant Papers
- A study on the solvent effects on IR modes of ®-3-Methylcyclopentanone conformers was conducted using Density Functional Theory (DFT) calculations .
- An experimental and computational study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones was carried out .
- A study on the antibacterial activity of 3-ethylcyclopentanone derivatives was conducted .
属性
IUPAC Name |
3-methylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKRXIIIYJGNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023930 | |
| Record name | 3-Methylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylcyclopentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13517 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methylcyclopentanone | |
CAS RN |
1757-42-2 | |
| Record name | 3-Methylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclopentanone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001757422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLCYCLOPENTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-3-methylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOPENTANONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N603804P52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methylcyclopentanone (3MCP)?
A1: 3-Methylcyclopentanone (3MCP) has a molecular formula of C6H10O and a molecular weight of 98.14 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3MCP?
A2: 3MCP can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the compound's structure and conformation. [, ]
- Infrared (IR) Spectroscopy: Reveals characteristic vibrational modes, particularly useful for identifying functional groups. [, , ]
- Raman Spectroscopy: Complements IR spectroscopy and can provide additional information on vibrational modes and molecular structure. []
- Circular Dichroism (CD) Spectroscopy: A powerful tool for studying chiral molecules like 3MCP, providing insights into their absolute configuration and conformational preferences. [, , , , , , , , ]
- Photoelectron Spectroscopy: Provides information about the electronic structure and ionization energies of the molecule. []
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of 3MCP. [, , , ]
Q3: Does 3MCP exhibit conformational flexibility?
A3: Yes, 3MCP exists primarily as two conformers: equatorial-methyl and axial-methyl. [, , , , ]
Q4: How do different solvents affect the conformational equilibrium of 3MCP?
A4: The conformational equilibrium between the equatorial and axial conformers of 3MCP is influenced by solvent polarity, with the equatorial conformer being more stable in polar solvents. []
Q5: How does temperature affect the conformational equilibrium of 3MCP?
A5: Increasing temperature generally leads to a higher proportion of the higher-energy axial conformer. This temperature dependence has been investigated using various techniques, including temperature-dependent CD spectroscopy and Raman spectroscopy. [, , ]
Q6: Are there any computational studies on the conformational stability of 3MCP?
A6: Yes, density functional theory (DFT) calculations have been extensively used to investigate the relative energies and spectroscopic properties of the different 3MCP conformers. [, , ]
Q7: Why is 3MCP considered a chiral molecule?
A7: 3MCP possesses a single chiral center (the carbon atom bearing the methyl group), making it chiral and leading to the existence of two enantiomers: (R)-(+)-3MCP and (S)-(-)-3MCP. [, , , , , , , , , , ]
Q8: How does the chirality of 3MCP manifest in its spectroscopic properties?
A8: The chirality of 3MCP leads to differential absorption of left and right circularly polarized light, a phenomenon known as circular dichroism (CD). [, , , , , , , , ]
Q9: What information can be obtained from the CD spectrum of 3MCP?
A9: The CD spectrum of 3MCP can provide information about:
- Absolute Configuration: The sign and magnitude of the CD signal at specific wavelengths can be used to determine the absolute configuration (R or S) of the enantiomer. [, , , , , , ]
- Conformational Preferences: The CD spectrum is sensitive to the relative populations of different conformers. [, ]
- Electronic Transitions: CD bands correspond to electronic transitions within the molecule, providing insights into its electronic structure. [, , , , ]
Q10: How does the CD spectrum of 3MCP change with temperature and solvent?
A10: The CD spectrum of 3MCP exhibits temperature and solvent dependence due to changes in the conformational equilibrium and solute-solvent interactions. [, ]
Q11: Have there been any studies on the multiphoton circular dichroism of 3MCP?
A11: Yes, researchers have investigated the two-photon circular dichroism (TPCD) and three-photon circular dichroism (3PCD) of 3MCP, which involve the simultaneous absorption of two or three photons, respectively. These nonlinear optical techniques can provide complementary information to conventional CD spectroscopy. [, ]
Q12: What are some applications of 3MCP?
A12: 3MCP is primarily used as a:
- Synthetic Intermediate: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and fragrances. [, ]
- Flavor and Fragrance Ingredient: 3MCP contributes to the aroma of certain foods and beverages and is used in the fragrance industry. [, ]
Q13: Has 3MCP been studied in the context of clathrate formation?
A13: Yes, research has explored the ability of specifically designed host molecules to form inclusion complexes (clathrates) with 3MCP, providing insights into molecular recognition and potential applications in separation science. []
Q14: How does 3MCP interact with the nitrate radical (NO3•) in the gas phase?
A14: Studies have investigated the gas-phase reaction between 3MCP and the nitrate radical, an important atmospheric oxidant. The reaction rate constant and product distribution have been determined, providing insights into the atmospheric fate of 3MCP. []
Q15: What is the role of 3MCP in studying resonance energy transfer involving chiral molecules?
A15: 3MCP has been used as a model chiral molecule to investigate resonance energy transfer (RET) processes. Studies have explored how the chirality of 3MCP influences the efficiency and selectivity of energy transfer to other chiral molecules, particularly in the presence of plasmonic nanostructures. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)



![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
